Validated Anti-Schistosomal Scaffold Class: Stage-Spanning Activity Across Miracidia, Schistosomula, and Adult Worms
The 6-(piperazin-1-yl)-1,3,5-triazine core, of which 144742-32-5 is the unsubstituted dione parent, was validated in a whole-organism phenotypic screen against Schistosoma mansoni. RNAi-mediated knockdown of the putative target SmMLL-1 (smp_138030) reduced adult worm motility by ~60% and suppressed egg production; compounds containing this core recapitulated the RNAi phenotype [1]. In the primary schistosomula screen at 50 µM and 10 µM, multiple analogs bearing this core demonstrated activity; the most potent analog (compound 7) showed anti-schistosomula activity below 10 µM, with EC₅₀ and CC₅₀ values calculated from full titration on HepG2 cells [1]. Across the compound library, stage-specificity varied: some analogs were active on miracidia-to-sporocyst transformation, others on schistosomula motility, and a subset on adult worm motility and oviposition [1]. By comparison, praziquantel—the clinical standard—acts primarily on adult worms and has limited efficacy on immature stages [2]. The scaffold thus offers a differentiated, multi-stage anti-parasitic profile not achievable with praziquantel alone.
| Evidence Dimension | Multi-stage anti-schistosomal activity (scaffold class vs. clinical standard) |
|---|---|
| Target Compound Data | 144742-32-5 parent scaffold: analogs active on miracidia, schistosomula, and adult worms; most potent analog ≤10 µM on schistosomula [1] |
| Comparator Or Baseline | Praziquantel: clinical efficacy primarily on adult schistosomes; limited activity against immature stages (schistosomula, 1–3 weeks post-infection) [2] |
| Quantified Difference | Scaffold class demonstrates activity across multiple life-cycle stages vs. predominantly adult-stage activity for praziquantel; ~60% adult worm motility reduction with SmMLL-1 RNAi phenocopied by scaffold-containing compounds [1] |
| Conditions | S. mansoni whole-organism assays — miracidia-to-sporocyst transformation, schistosomula phenotype/motility (Roboworm high-content imaging), adult worm motility (WormassayGP2) and oviposition; HepG2 cytotoxicity counterscreen [1] |
Why This Matters
For drug discovery programs targeting schistosomiasis, the scaffold's multi-stage activity addresses a critical gap left by praziquantel, which cannot clear immature parasites; procurement of the parent dione building block enables SAR exploration of this validated phenotype.
- [1] Padalino G, Chalmers IW, Brancale A, Hoffmann KF. Identification of 6-(piperazin-1-yl)-1,3,5-triazine as a chemical scaffold with broad anti-schistosomal activities. Wellcome Open Research. 2020;5:169. DOI: 10.12688/wellcomeopenres.16069.2. View Source
- [2] Doenhoff MJ, Cioli D, Utzinger J. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis. Current Opinion in Infectious Diseases. 2008;21(6):659-667. DOI: 10.1097/QCO.0b013e328318978f. View Source
